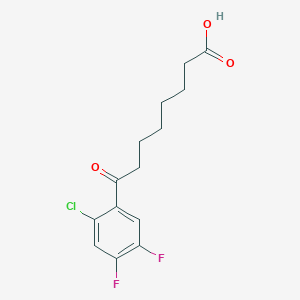

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClF2O3/c15-10-8-12(17)11(16)7-9(10)13(18)5-3-1-2-4-6-14(19)20/h7-8H,1-6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBADGURWYJNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241276 | |

| Record name | 2-Chloro-4,5-difluoro-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-55-7 | |

| Record name | 2-Chloro-4,5-difluoro-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluoro-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination and fluorination of a phenyl ring, followed by the attachment of an oxooctanoic acid chain through a series of organic reactions. Key steps may include:

Chlorination and Fluorination: The phenyl ring is chlorinated and fluorinated using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.

Formation of Oxooctanoic Acid Chain: The oxooctanoic acid chain is synthesized through reactions such as esterification and oxidation, followed by coupling with the chlorinated and fluorinated phenyl ring.

Industrial Production Methods

Industrial production of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has garnered attention for its diverse applications in scientific research:

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a new antibiotic candidate .

- Anti-inflammatory Effects : Studies have explored its role in modulating inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases .

- Anticancer Potential : Preliminary investigations suggest that the compound may possess cytotoxic effects on certain cancer cell lines, warranting further exploration in cancer therapy .

2. Organic Synthesis

- The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules and materials .

Case Study 1: Antimicrobial Properties

A recent study tested the efficacy of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid against a panel of bacterial strains. The results demonstrated significant inhibition of growth for Gram-positive bacteria, suggesting its utility in developing novel antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments assessed the compound's impact on pro-inflammatory cytokine release. Results indicated a notable reduction in cytokine levels, supporting its potential as an anti-inflammatory agent.

Case Study 3: Cytotoxicity in Cancer Cell Lines

Research involving various cancer cell lines revealed that treatment with this compound led to increased apoptosis rates, highlighting its potential role in cancer treatment strategies.

Wirkmechanismus

The mechanism of action of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated and fluorinated phenyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid with its analogs:

Notes:

- Electronic Effects : Electron-withdrawing substituents (Cl, F) increase the acidity of the carboxylic acid group compared to methoxy (electron-donating) or unsubstituted phenyl derivatives.

- Molecular Weight : Trichloro derivatives (e.g., ) have higher molecular weights due to additional chlorine atoms. Fluorine substitution reduces molecular weight relative to chlorine analogs.

- Thermal Stability : Dichloro derivatives exhibit high boiling points (~476°C), suggesting robust thermal stability .

Biologische Aktivität

8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid, identified by CAS number 951891-55-7, is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its promising therapeutic properties.

Chemical Structure and Properties

The compound features a chlorinated and fluorinated phenyl group attached to an oxooctanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 332.77 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid |

| CAS Number | 951891-55-7 |

| Molecular Weight | 332.77 g/mol |

| Chemical Formula | C_{16}H_{19}ClF_2O_3 |

Biological Activity

The biological activity of 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid has been explored in several studies, focusing on its potential antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The presence of fluorine and chlorine atoms in the phenyl ring may enhance the lipophilicity of the molecule, potentially increasing its membrane permeability and antibacterial efficacy. In vitro studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are hypothesized to stem from its ability to modulate inflammatory pathways. Investigations into related compounds have demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid may similarly affect these pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on a series of fluorinated phenolic compounds revealed that those with similar substituents to 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10–50 µg/mL for effective derivatives.

-

Case Study on Anti-inflammatory Activity :

- In a model of acute inflammation induced by carrageenan in rats, administration of related compounds resulted in a marked reduction in paw edema compared to control groups. This suggests a potential application for 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid in treating inflammatory conditions.

The exact mechanism of action for 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. Further research is needed to elucidate these pathways fully.

Q & A

Q. What synthetic methodologies are recommended for preparing 8-(2-Chloro-4,5-difluorophenyl)-8-oxooctanoic acid?

- Methodological Answer : The synthesis typically involves coupling a substituted phenyl moiety to an 8-oxooctanoic acid backbone. A common approach is:

Friedel-Crafts Acylation : React 2-chloro-4,5-difluorobenzene with suberoyl chloride under catalysis (e.g., AlCl₃) to form the ketone intermediate.

Oxidation and Acid Formation : Oxidize the intermediate to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or enzymatic methods for higher selectivity.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Note: Monitor reaction progress via TLC and confirm structural integrity using NMR (¹H/¹³C) and FTIR to verify carbonyl (C=O) and carboxylic acid (COOH) groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Perform reactions in fume hoods with HEPA filters to minimize inhalation of volatile byproducts (GHS H335) .

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent degradation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal via certified hazardous waste services .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 12–13 ppm for COOH, δ 7–8 ppm for aromatic protons) and ¹³C NMR (δ 170–180 ppm for ketone/COOH carbons) to confirm substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 318.03) .

- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect photodegradation products .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC (Proteolysis-Targeting Chimera) design?

- Methodological Answer : The 8-oxooctanoic acid moiety serves as a flexible linker between an E3 ligase recruiter (e.g., VHL ligand) and a target protein binder (e.g., HDAC inhibitor):

Conjugation : Attach the carboxylic acid group to an amine-functionalized ligand via EDC/NHS coupling in DMF (room temperature, 12–24 hrs).

Deprotection : Remove THP or tert-butyl ester protecting groups using TFA/water (95:5 v/v) .

Validation : Confirm PROTAC assembly via MALDI-TOF MS and test degradation efficiency in cell-based assays (e.g., Western blot for target protein levels) .

Q. How can researchers resolve contradictions in reported solubility and stability data?

- Methodological Answer : Discrepancies often arise from solvent polarity, pH, and storage conditions:

- Solubility Testing : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ_max ~260 nm for aromatic absorption) .

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Adjust formulations with antioxidants (e.g., BHT) if oxidation is observed .

Q. What in vitro models are suitable for studying its metabolic pathways?

- Methodological Answer :

- Hepatocyte Assays : Use primary human hepatocytes or HepG2 cells to assess Phase I/II metabolism. Extract metabolites with acetonitrile and identify via UPLC-QTOF-MS .

- Radiotracer Studies : Synthesize a ¹⁴C-labeled analog (e.g., at the carbonyl carbon) and track β-oxidation pathways in mitochondrial fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.